Scientific Field: Medicinal Chemistry
Summary of the Application: The pyrrolidine ring, which is a part of the “Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Methods of Application: The review investigates the influence of steric factors on biological activity, also describing the structure–activity relationship (SAR) of the studied compounds.
Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Scientific Field: Biochemistry
Methods of Application: The compound was synthesized from L-cystine in an overall yield of 54% through three steps.
Results or Outcomes: The successful synthesis of Biotin using “Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate” as a key intermediate.
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H23NO4. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group and a methoxymethyl substituent at the second position of the pyrrolidine ring, alongside a carboxylate functional group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. Common methods include:
Each step requires careful control of reaction conditions to optimize yield and purity .
Tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has potential applications in:
Interaction studies involving tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate are essential for understanding its potential biological effects and mechanisms. Research typically focuses on:
Several compounds share structural similarities with tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | C12H21NO4 | Contains an oxo group; potential for different reactivity. |
Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | C12H22N2O4 | Incorporates a carbamoyl group; may exhibit different biological activity. |
(R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate | C12H23NO4 | Stereoisomer with potentially distinct pharmacological properties. |
These compounds highlight the diversity within pyrrolidine derivatives and underscore the unique characteristics of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, particularly its specific substituents that influence its reactivity and biological interactions .